molecular formula C10H11ClO2 B020236 (2,6-Dimethylphenoxy)acetyl Chloride CAS No. 20143-48-0

(2,6-Dimethylphenoxy)acetyl Chloride

Cat. No.: B020236
CAS No.: 20143-48-0
M. Wt: 198.64 g/mol
InChI Key: MTOBBJCWGZMHGE-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenoxy)acetyl Chloride is an organic compound with the molecular formula C10H11ClO2. It is a light-yellowish oil that is soluble in solvents such as acetone, chloroform, and dichloromethane . This compound is primarily used in organic synthesis and is known for its reactivity due to the presence of the acetyl chloride functional group.

Scientific Research Applications

(2,6-Dimethylphenoxy)acetyl Chloride has several applications in scientific research:

Safety and Hazards

“(2,6-Dimethylphenoxy)acetyl Chloride” is a hazardous compound. It reacts violently with water . It can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenoxy)acetyl Chloride can be synthesized through the reaction of (2,6-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2,6-dimethylphenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the reaction to proceed to completion. The resulting product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenoxy)acetyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,6-dimethylphenoxy)acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to (2,6-dimethylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under ambient conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

    Esters and Amides: Formed from nucleophilic substitution reactions.

    (2,6-Dimethylphenoxy)acetic Acid: Formed from hydrolysis.

    (2,6-Dimethylphenoxy)ethanol: Formed from reduction.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenoxy)acetyl Chloride involves the reactivity of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of esters, the acetyl chloride group reacts with alcohols to form ester linkages .

Comparison with Similar Compounds

  • (2,4-Dimethylphenoxy)acetyl Chloride
  • (3,5-Dimethylphenoxy)acetyl Chloride
  • (2,6-Dimethylphenoxy)propionyl Chloride

Comparison: (2,6-Dimethylphenoxy)acetyl Chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its reactivity and steric properties. Compared to (2,4-Dimethylphenoxy)acetyl Chloride and (3,5-Dimethylphenoxy)acetyl Chloride, the 2,6-dimethyl substitution pattern provides distinct electronic and steric effects, making it more suitable for certain synthetic applications. Additionally, (2,6-Dimethylphenoxy)propionyl Chloride has a different acyl group, which alters its reactivity and the types of products formed in reactions .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBBJCWGZMHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-dimethylphenoxyacetylchloride is prepared in a separate vessel as follows: 2,6-dimethylphenoxyacetic acid, 5.4060 grams (29.99 mmol) is charged to a 50 mL round bottom flask equipped with a teflon-coated magnetic stir bar. Toluene, 15 mL is added stirring is initiated and thionyl chloride, 9.0 mL (123.3 mmol) is added followed by one drop of N,N-dimethylformamide at ambient temperature. After seven hours, the reaction mixture is heated to 65° C. for thirty minutes and allowed to cool to ambient temperature. The solution is concentrated at 60° C. and ca. 60 mm Hg pressure to remove all volatiles. The residue is diluted with toluene, 25 mL and reconcentrated. This is repeated a second time to give a final residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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